LY 215840

Übersicht

Beschreibung

LY215840 is an ergoline derivative drug developed by Eli Lilly. It acts as a potent and selective antagonist at the serotonin 5-hydroxytryptamine 2 and 5-hydroxytryptamine 7 receptors. This compound has shown anti-hypertensive and muscle relaxant effects in animal studies .

Vorbereitungsmethoden

The synthesis of LY215840 involves several steps, starting with the preparation of the ergoline core structure. The synthetic route typically includes:

Cyclization: Formation of the ergoline ring system.

Functionalization: Introduction of functional groups such as the isopropyl and methyl groups.

Amide Formation: Coupling of the ergoline derivative with a cyclopentylamine derivative to form the final compound.

Industrial production methods for LY215840 are not widely documented, but they likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

LY215840 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können den Ergolin-Kern oder die daran gebundenen funktionellen Gruppen modifizieren.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel, Reduktionsmittel und Katalysatoren, die Substitutionsreaktionen erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Introduction to LY 215840

This compound is an ergoline derivative developed by Eli Lilly, primarily recognized for its role as a selective antagonist of the serotonin 5-HT2 and 5-HT7 receptors. This compound exhibits a range of pharmacological effects, including anti-hypertensive and muscle relaxant properties, as demonstrated in various animal studies. Its unique mechanism of action and receptor selectivity make it a valuable subject for research in both cardiovascular and neurological applications.

Cardiovascular Research

-

Anti-Hypertensive Effects :

- In animal models, this compound has demonstrated significant anti-hypertensive effects through its action on vascular serotonin receptors. Studies have shown that it effectively prolongs the time to vascular occlusion in rabbit models, indicating its potential as a therapeutic agent for hypertension management .

- Platelet Function Modulation :

Neurological Research

- Cognitive Enhancement :

- Retinal Protection :

Potential Therapeutic Uses

- Pruritus Treatment :

-

Neuroprotection :

- The compound's ability to modulate serotonin receptor activity suggests potential applications in neuroprotection, particularly in conditions where serotonin dysregulation is implicated.

Case Studies and Research Findings

Wirkmechanismus

LY215840 exerts its effects by acting as an antagonist at the serotonin 5-hydroxytryptamine 2 and 5-hydroxytryptamine 7 receptors. By blocking these receptors, LY215840 inhibits the action of serotonin, leading to reduced vascular and platelet responses. This mechanism is associated with its anti-hypertensive and muscle relaxant effects .

Vergleich Mit ähnlichen Verbindungen

LY215840 wird mit anderen Ergolin-Derivaten wie LY53857, Sergolexol und Amersergid verglichen. Diese Verbindungen besitzen ebenfalls Affinität zu Serotonin-Rezeptoren, unterscheiden sich aber in ihrer Selektivität und Potenz. LY215840 hat die höchste Affinität zum Serotonin-Rezeptor 5-Hydroxytryptamin 7, was es unter seinen Kollegen einzigartig macht .

Ähnliche Verbindungen

- LY53857

- Sergolexol

- Amersergid

Biologische Aktivität

LY 215840 is a synthetic compound developed by Eli Lilly, classified as an ergoline derivative. It functions primarily as a potent and selective antagonist at the serotonin receptors 5-HT2A and 5-HT7. This compound has garnered significant interest in pharmacological research due to its unique receptor interaction profile and potential therapeutic applications.

Serotonin Receptor Antagonism

This compound's biological activity is primarily characterized by its antagonistic effects on the 5-HT2A and 5-HT7 serotonin receptors. These receptors are implicated in various physiological processes, including mood regulation, vascular function, and neuropsychiatric disorders. The compound effectively blocks serotonin-induced relaxation in biological systems, notably in canine coronary arteries, which indicates its role in modulating vascular responses .

- Vasodilation Inhibition : this compound inhibits the vasodilatory effects of serotonin, which can be beneficial in conditions characterized by excessive serotonin activity.

- CAMP Modulation : The compound reduces serotonin-induced cyclic adenosine monophosphate (cAMP) formation, an important signaling molecule involved in various cellular processes .

Comparative Analysis with Other Compounds

This compound stands out due to its selectivity for the 5-HT2A and 5-HT7 receptors without significant activity at other serotonin receptor subtypes. This selectivity may lead to fewer side effects compared to other antipsychotic medications that interact with a broader range of receptors.

| Compound Name | Receptor Affinity | Unique Features |

|---|---|---|

| Clozapine | 5-HT2A antagonist | Antipsychotic properties; broader receptor profile |

| Quetiapine | 5-HT2A antagonist | Used for schizophrenia; multiple receptor interactions |

| Risperidone | 5-HT2A antagonist | Effective in treating bipolar disorder |

| SB-242084 | Selective 5-HT7 antagonist | Focused on neuropsychiatric applications |

Case Studies and Experimental Data

Several studies have highlighted the pharmacological properties of this compound:

- Inhibition of Aldosterone Secretion : Research indicates that this compound reduces the stimulatory effect of serotonin on aldosterone secretion, which is crucial for maintaining blood pressure and electrolyte balance .

- Cytotoxicity Studies : Although primarily studied for its receptor antagonism, investigations into its cytotoxic effects have shown that this compound does not exhibit significant toxicity at therapeutic doses, making it a candidate for further clinical exploration.

- Animal Models : In animal studies, this compound has demonstrated anti-hypertensive effects and muscle relaxant properties, suggesting potential applications in cardiovascular therapies .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound remains under investigation; however, initial studies suggest a favorable safety profile with minimal adverse effects at therapeutic concentrations. The compound's selective action on specific serotonin receptors may contribute to this reduced side effect profile compared to non-selective psychotropic agents.

Eigenschaften

CAS-Nummer |

137328-52-0 |

|---|---|

Molekularformel |

C24H33N3O2 |

Molekulargewicht |

395.5 g/mol |

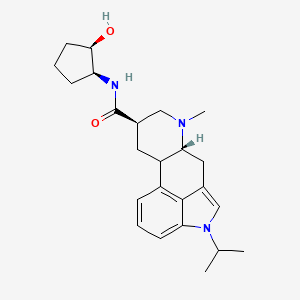

IUPAC-Name |

(6aR,9R,10aR)-N-[(1S,2R)-2-hydroxycyclopentyl]-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C24H33N3O2/c1-14(2)27-13-15-11-21-18(17-6-4-8-20(27)23(15)17)10-16(12-26(21)3)24(29)25-19-7-5-9-22(19)28/h4,6,8,13-14,16,18-19,21-22,28H,5,7,9-12H2,1-3H3,(H,25,29)/t16-,18-,19+,21-,22-/m1/s1 |

InChI-Schlüssel |

IMSDOBUYDTVEHN-ILMFXRJHSA-N |

SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCC4O)C5=C2C1=CC=C5 |

Isomerische SMILES |

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)N[C@H]4CCC[C@H]4O)C5=C2C1=CC=C5 |

Kanonische SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCC4O)C5=C2C1=CC=C5 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ergoline-8-carboxamide, N-(2-hydroxycyclopentyl)-6-methyl-1-(1-methylethyl)-, (8beta(1S,2R))- LY 215840 LY-215840 LY215840 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.